Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Overview
Description
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a specialty chemical with potential applications in scientific research . Its unique structure allows for complex reactions, making it ideal for synthesizing novel materials.
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions . It is used as an intermediate in the synthesis of strontium ranelate, which is an antiosteoporotic agent .Molecular Structure Analysis
The molecular formula of this compound is C9H10N2O2S . The InChI code is 1S/C9H10N2O2S/c1-3-13-9(12)7-5(2)6(4-10)8(11)14-7/h3,11H2,1-2H3 .Chemical Reactions Analysis
This compound is a versatile chemical compound with diverse applications in scientific research. Its unique structure allows for complex reactions.Physical and Chemical Properties Analysis
The molecular weight of this compound is 210.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Characterization
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate has been explored in various synthetic processes. For instance, it was used in the synthesis of novel compounds with fluorescence properties, as detailed by Pusheng (2009) who investigated its structure and fluorescence characteristics (Guo Pusheng, 2009). Additionally, Ryndina et al. (2002) studied its reactions with 1,3-dicarbonyl compounds to create thieno[3,4-d]pyrimidines, indicating its usefulness in the synthesis of heterocyclic compounds (S. A. Ryndina et al., 2002).
Application in Dye Synthesis
This compound plays a crucial role in the synthesis of disperse dyes. Isaac Oluwatobi Abolude et al. (2021) utilized derivatives of this compound to create disperse dyes, investigating their complexation with metals like Cu, Co, and Zn, and assessing their application on polyester and nylon fabrics (Isaac Oluwatobi Abolude et al., 2021).
Antimicrobial and Biological Activities
The compound has also been explored for its antimicrobial properties. For instance, Abu‐Hashem et al. (2011) synthesized various thiophene derivatives, including ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, which exhibited promising antimicrobial activities (A. Abu‐Hashem et al., 2011). Furthermore, Mohareb et al. (2016) synthesized novel thiophene and benzothiophene derivatives, finding some of them, including ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate, to be active against various cancer cell lines (R. Mohareb et al., 2016).
Crystal Structure Analysis
The compound has been analyzed for its crystal structure to understand its properties better. For example, Minga (2005) synthesized a derivative of this compound and determined its crystal structure using the X-ray diffraction method, which indicated potential fungicidal and plant growth regulation activities (L. Minga, 2005).
Properties
IUPAC Name |
ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-9(12)7-5(2)6(4-10)8(11)14-7/h3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCMCRFYSZRBBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346276 | |
Record name | ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23903-46-0 | |
Record name | ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis of Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate from Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate?
A1: The synthesis of Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate from this compound, achieved via a Sandmeyer-type deamination [], demonstrates a method for replacing the amino (NH2) group with iodine. This type of chemical transformation is valuable in organic synthesis for its ability to introduce new functional groups and modify molecular properties. This specific example highlights the versatility of this compound as a starting material for further chemical modifications.
Q2: What insights into intermolecular interactions are provided by the crystal structure of Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate?
A2: The crystal structure analysis of Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate reveals that the molecules form cyclic dimers through specific intermolecular interactions []. These dimers are stabilized by CN⋯I interactions, classified as Lewis acid-base interactions, with the cyano group acting as the Lewis base and the iodine atom acting as the Lewis acid. Understanding these interactions can be valuable for predicting the compound's behavior in different environments and for designing derivatives with potentially enhanced properties.
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